molecular formula C19H27N3O4 B4567570 1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4567570
M. Wt: 361.4 g/mol
InChI Key: YUXNFJVWJMDGRM-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones. This compound is characterized by the presence of a pyrrolidin-2-one core, substituted with a 2,4-dimethoxyphenyl group and a 4-ethylpiperazin-1-yl carbonyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidin-2-one Core: The pyrrolidin-2-one core can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam or an amino acid derivative.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks a 2,4-dimethoxybenzene derivative.

    Attachment of the 4-Ethylpiperazin-1-yl Carbonyl Group: The final step involves the coupling of the pyrrolidin-2-one core with a 4-ethylpiperazin-1-yl carbonyl group, which can be achieved through an amide bond formation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the piperazine moiety are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2,4-Dimethoxyphenyl)-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group on the piperazine moiety.

    1-(2,4-Dimethoxyphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one: Similar structure but with a phenyl group instead of an ethyl group on the piperazine moiety.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-4-(4-ethylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-4-20-7-9-21(10-8-20)19(24)14-11-18(23)22(13-14)16-6-5-15(25-2)12-17(16)26-3/h5-6,12,14H,4,7-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXNFJVWJMDGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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